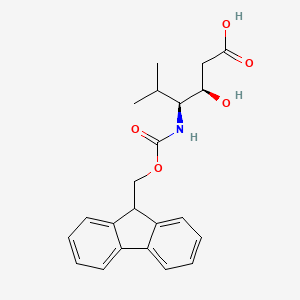

Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of steps including the formation of intermediates and the use of specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to alter the functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .

Biology

In biological research, this compound is used to study protein interactions and functions. It serves as a building block for creating peptides that can mimic natural proteins, aiding in the understanding of biological processes .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs and as tools for drug delivery systems .

Industry

Industrially, this compound is used in the production of various biochemical products. Its role in peptide synthesis makes it valuable for manufacturing pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Similar Compounds

- Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid

- Fmoc-(2S,3R)-3-methylglutamate

- Fmoc-4-amino-3-hydroxybutanoic acid

Uniqueness

Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and functional groups. This configuration provides distinct properties that are advantageous in peptide synthesis, such as improved stability and reactivity compared to other similar compounds .

Biological Activity

Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid (Fmoc-AHMHxA) is a synthetic amino acid derivative widely utilized in peptide synthesis and biological research. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which allows for selective modifications during peptide assembly. This compound is particularly notable for its unique stereochemistry, which contributes to its biological activity and applications in various scientific fields.

Chemical Structure

Fmoc-AHMHxA is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C22H25N O5 |

| Molecular Weight | 375.44 g/mol |

| CAS Number | 2237216-64-5 |

Synthesis

The synthesis of Fmoc-AHMHxA typically involves the protection of the amino group with the Fmoc group through a series of chemical reactions. The process is optimized for high yield and purity, often utilizing high-performance liquid chromatography (HPLC) for quality control. The following steps outline a general synthetic route:

- Protection of Amino Group : The amino group is protected using the Fmoc group.

- Formation of Intermediates : Specific reagents and catalysts are employed to form necessary intermediates.

- Purification : The final product is purified using HPLC.

Fmoc-AHMHxA plays a crucial role in the synthesis of peptides that can mimic natural proteins. Its mechanism involves:

- Incorporation into Peptides : The compound is integrated into peptide chains during solid-phase peptide synthesis (SPPS).

- Selective Deprotection : After peptide synthesis, the Fmoc group is removed under mild conditions to reveal the free amino group, allowing further modifications or biological activity.

Applications in Research

Fmoc-AHMHxA has diverse applications across several research domains:

- Peptide Synthesis : Serves as a building block in constructing peptides for various studies.

- Drug Development : Enhances stability and bioavailability in peptide-based pharmaceuticals.

- Protein Engineering : Aids in modifying proteins to improve their properties for biotechnological applications.

- Neuroscience Research : Utilized in synthesizing neuropeptides, contributing to studies on neurological functions.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Fmoc-AHMHxA in various biological contexts:

- Peptide Mimics : Research demonstrated that peptides synthesized using Fmoc-AHMHxA could effectively mimic the structure and function of natural proteins, aiding in understanding protein interactions.

- Therapeutic Applications : Derivatives of this compound have shown potential in drug delivery systems, where they facilitate targeted delivery of therapeutic agents .

- Protein Functionality : Studies indicated that introducing hydroxyl groups via Fmoc-AHMHxA could enhance protein interactions with other biomolecules, potentially leading to new therapeutic strategies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Fmoc-AHMHxA, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid | C23H27N O5 | Contains an additional methyl group; altered hydrophobicity |

| Fmoc-(2S,3R)-3-methylglutamate | C22H25N O5 | Different stereochemistry; used in neuropeptide synthesis |

| Fmoc-4-amino-3-hydroxybutanoic acid | C14H19N O4 | Shorter chain; simpler applications in peptide synthesis |

Unique Properties

The specific stereochemistry (3R,4S) of Fmoc-AHMHxA provides distinct properties that enhance its stability and reactivity compared to other similar compounds. This configuration facilitates better incorporation into peptides and improved interaction with biological systems.

Properties

IUPAC Name |

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAHTEKQUAIZFZ-CTNGQTDRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.